molecular formula C12H8F4N2 B2957524 N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine CAS No. 338393-31-0

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B2957524
CAS No.: 338393-31-0
M. Wt: 256.204
InChI Key: OUCYQOBXNHFJOF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-(trifluoromethyl)pyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include palladium or copper, and solvents such as dimethylformamide (DMF) or toluene are used.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and coupling reactions, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)pyridin-4-amine: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    2-(trifluoromethyl)pyridin-4-amine: Lacks the fluorophenyl group, leading to different reactivity and applications.

Uniqueness

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCYQOBXNHFJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326622
Record name N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338393-31-0
Record name N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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